4-Chloro-2-ethoxy-1-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of chlorinated benzene derivatives It is characterized by the presence of a chloro group, an ethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chloro, ethoxy, and ethynyl groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro, ethoxy, and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Chloro-2-ethoxy-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-1-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The presence of the chloro, ethoxy, and ethynyl groups influences its reactivity and the types of reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethynylbenzene: Similar in structure but lacks the ethoxy group.
4-Chloro-1-ethynylbenzene: Similar but lacks the ethoxy group and has a different substitution pattern.
2-Ethoxy-1-ethynylbenzene: Similar but lacks the chloro group.
Uniqueness
4-Chloro-2-ethoxy-1-ethynylbenzene is unique due to the presence of all three functional groups (chloro, ethoxy, and ethynyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-1-ethynylbenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
UHKOOELIQNHSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.